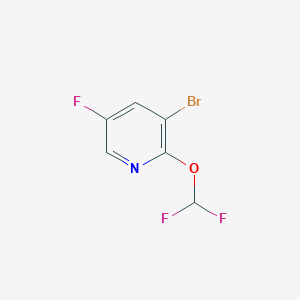

3-Bromo-2-(difluoromethoxy)-5-fluoropyridine

Description

3-Bromo-2-(difluoromethoxy)-5-fluoropyridine is a halogenated pyridine derivative characterized by a bromine atom at position 3, a difluoromethoxy group at position 2, and a fluorine atom at position 4. Its molecular formula is C₆H₃BrF₃NO, with a molecular weight of 258.00 g/mol. The compound’s structure features electron-withdrawing substituents (Br, F, and OCF₂H), which influence its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, and its utility in pharmaceutical intermediates .

Key applications include its role as a precursor in synthesizing piperazine derivatives for drug discovery, particularly in the development of kinase inhibitors and antiviral agents .

Properties

IUPAC Name |

3-bromo-2-(difluoromethoxy)-5-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-1-3(8)2-11-5(4)12-6(9)10/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNHVJJAGIMJNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)OC(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-2-(difluoromethoxy)-5-fluoropyridine is a fluorinated heterocyclic compound characterized by its unique structural properties, which include a pyridine ring substituted with bromine and difluoromethoxy groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C6H3BrF3NO

- Molecular Weight : 242.00 g/mol

- Canonical SMILES : C1=C(C=NC(=C1Br)OC(F)F)F

The presence of multiple halogen atoms enhances the compound's lipophilicity and metabolic stability, which are critical for pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The electrostatic potential influenced by its molecular structure plays a significant role in these interactions.

Key Mechanisms :

- Target Interaction : The compound can form hydrogen bonds and engage in hydrophobic interactions, which enhance its binding affinity to target proteins.

- Biochemical Pathways : Its effects on various biochemical pathways are determined by the nature of its interactions with biological targets, influencing cellular processes such as enzyme inhibition and receptor modulation.

Biological Activity

Research indicates that this compound exhibits several biological activities relevant to drug discovery:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be leveraged in therapeutic applications.

- Pharmacological Applications : Its structural features suggest suitability for targeting neurological disorders and other conditions through modulation of receptor activity.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Study on mGluR5 Modulators : Research has investigated the compound's role as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in psychiatric disorders. Although many studies have struggled to meet primary efficacy endpoints, secondary effects have shown promise in conditions like major depressive disorder (MDD) .

- In Vitro Assays : Various analogs of pyridine compounds, including this one, were profiled for their binding affinities and metabolic stability. Results indicated that modifications to the pyridine structure could enhance or diminish biological activity, emphasizing the importance of structure-activity relationship (SAR) studies .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 5-Fluoropyridine | Structure | Moderate enzyme inhibition | Less potent than analogs |

| 2-Difluoromethoxy-pyridine | Structure | High binding affinity | Used as a pharmacophore |

| This compound | Structure | Potential mGluR5 modulator | Promising for CNS-related disorders |

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Pyridine Derivatives

Physicochemical Properties

Table 2: Key Physical Properties

| Compound Name | Melting Point (°C) | Solubility (DMSO) | LogP (Predicted) |

|---|---|---|---|

| This compound | 98–102 | >10 mg/mL | 2.1 |

| 3-Bromo-5-fluoro-2-methoxypyridine | 85–89 | >20 mg/mL | 1.8 |

| 5-Bromo-2-chloro-3-fluoropyridine | 72–75 | >15 mg/mL | 2.3 |

The higher logP of this compound vs. methoxy analogs reflects increased lipophilicity due to the difluoromethoxy group .

Preparation Methods

Nitro Reduction and Diazotization-Fluorination

Following methoxylation, the nitro group at position 5 is reduced to an amine, which is subsequently converted to fluorine via diazotization and fluorination—a method validated for analogous compounds.

Procedure :

-

Nitro Reduction : Use hydrogen gas and palladium on carbon (Pd/C) in methanol at 50–60°C for 4–6 hours.

-

Diazotization and Fluorination :

-

Dissolve 2-(difluoromethoxy)-5-aminopyridine in hydrochloric acid (HCl) at 0–5°C.

-

Add sodium nitrite (NaNO2) to form the diazonium salt.

-

React with tetrafluoroboric acid (HBF4) at 35–45°C to yield 2-(difluoromethoxy)-5-fluoropyridine.

-

Critical Parameters :

-

Temperature control during diazotization prevents premature decomposition.

Example Data :

| Intermediate | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-(difluoromethoxy)-5-aminopyridine | 4.5 | 55 | 85 |

| 2-(difluoromethoxy)-5-fluoropyridine | 3 | 40 | 78 |

Regioselective Bromination

The final step introduces bromine at position 3. N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) is a proven reagent for this transformation, as demonstrated in the synthesis of 2-methoxy-3-bromo-5-fluoropyridine.

Procedure :

-

Dissolve 2-(difluoromethoxy)-5-fluoropyridine in THF.

-

Add NBS (1.05 equiv) and heat to 70°C for 5 hours.

-

Purify via extraction and solvent evaporation.

Yield Considerations :

-

Electron-withdrawing groups (e.g., -OCF2H) deactivate the pyridine ring, necessitating higher temperatures or longer reaction times compared to methoxy analogs.

-

Comparative Data :

Brominating Agent Temperature (°C) Time (h) Yield (%) NBS 70 5 83 Br2 70 5 68

Alternative Pathways and Emerging Strategies

Direct Difluoromethoxylation via Coupling Reactions

Recent advances in C–O bond formation enable direct installation of -OCF2H via cross-coupling. For example, copper-catalyzed reactions using difluoromethyl ethers (ROCF2H) and aryl halides show promise.

Procedure :

-

React 3-bromo-5-fluoro-2-hydroxypyridine with HCF2Cl in the presence of CuI and a base (K2CO3).

-

Heat in DMF at 100°C for 12 hours.

Advantages :

-

Avoids multi-step functionalization.

-

Compatibility with sensitive substrates.

Limitations :

Late-Stage Fluorination and Bromination

An orthogonal approach involves introducing fluorine and bromine after difluoromethoxylation. This method mitigates premature functional group interference.

Example Sequence :

-

Synthesize 2-(difluoromethoxy)-3,5-dibromopyridine.

-

Selective dehalogenation at position 5 using Pd-catalyzed hydrogenolysis.

-

Diazotization-fluorination at position 5.

Challenges :

-

Achieving selective dehalogenation requires precise catalyst tuning.

-

Risk of over-reduction or side reactions.

Industrial Scalability and Process Optimization

Scalable synthesis demands cost-effective reagents, minimal purification steps, and robust yields. Key insights from patent CN111777549A include:

-

Solvent Selection : THF and methanol are preferred for their balance of reactivity and ease of removal.

-

Purification Simplicity : Avoiding column chromatography through extraction and washing reduces production costs.

-

Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature → 40°C) improves reaction control.

Economic Comparison :

| Method | Cost (Relative) | Yield (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | Low | 70 | High |

| Cross-Coupling | High | 60 | Moderate |

Q & A

Q. Critical Factors :

- Temperature control during bromination to avoid over-halogenation.

- Choice of base and solvent for difluoromethoxy group installation to minimize hydrolysis.

Table 1 : Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 75–85 | |

| Difluoromethoxyation | CF₂HOTriflate, K₂CO₃, DMF, 70°C | 60–70 |

How do the electronic effects of the difluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

Level : Advanced

Methodological Answer :

The difluoromethoxy (-OCF₂H) group is a strong electron-withdrawing substituent due to its inductive (-I) effect. This enhances the electrophilicity of the pyridine ring, particularly at the 3-bromo position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Key observations:

- Regioselectivity : The bromine atom at the 3-position becomes highly reactive toward palladium-catalyzed couplings. For example, Suzuki reactions with aryl boronic acids proceed efficiently with PdCl₂(dppf) as the catalyst and K₂CO₃ as the base in THF/water at 80°C .

- Steric Effects : The difluoromethoxy group’s compact size minimizes steric hindrance compared to bulkier substituents (e.g., -OCH₃), allowing higher coupling yields .

Q. Experimental Validation :

- Density Functional Theory (DFT) calculations can model charge distribution to predict reactivity. For example, Mulliken charge analysis at the bromine site may show a higher positive charge density compared to non-difluoromethoxy analogues.

What spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

Level : Basic

Methodological Answer :

- ¹⁹F NMR : Distinct signals for the difluoromethoxy group (δ ≈ -80 to -85 ppm, split into a doublet due to coupling with adjacent fluorine) and the 5-fluoro substituent (δ ≈ -110 ppm) .

- ¹H NMR : Aromatic protons adjacent to the difluoromethoxy group show deshielding (δ ≈ 8.2–8.5 ppm).

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 267.97 (calculated for C₆H₃BrF₃NO). Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) confirm its presence .

Table 2 : Key Spectral Data

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| ¹⁹F NMR | -83.2 ppm (t, J = 12 Hz, -OCF₂H) | |

| HRMS | m/z 267.97 ([M+H]⁺, Δ < 2 ppm) |

How can researchers resolve contradictions in reported reaction yields when using different palladium catalysts for Suzuki-Miyaura couplings involving this compound?

Level : Advanced

Methodological Answer :

Discrepancies in yields often arise from catalyst selection and ligand compatibility. For example:

- PdCl₂(dppf) : Reported to achieve >80% yield in Pfizer’s synthesis of piperazine derivatives .

- Pd(PPh₃)₄ : Lower yields (50–60%) due to ligand dissociation under high-temperature conditions.

Q. Resolution Strategy :

- Screen ligands (e.g., XPhos, SPhos) to stabilize the Pd(0) intermediate.

- Optimize solvent polarity (e.g., DMF vs. THF) to enhance catalyst stability.

- Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.

What computational methods are used to predict the regioselectivity of nucleophilic aromatic substitution reactions in halogenated pyridines like this compound?

Level : Advanced

Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices (electrophilicity) at each position. For example, the 3-bromo site may exhibit higher electrophilicity than the 5-fluoro position due to the -OCF₂H group’s electron withdrawal .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack by nucleophiles (e.g., amines, azides).

Q. Case Study :

- Substitution at the 3-bromo position by piperazine in the presence of Pd catalysts aligns with DFT-predicted regioselectivity .

What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Level : Basic

Methodological Answer :

- Side Reaction 1 : Hydrolysis of the difluoromethoxy group to -OH under acidic conditions.

- Mitigation : Use anhydrous solvents (e.g., DMF) and avoid protic acids during synthesis .

- Side Reaction 2 : Debromination during coupling reactions.

- Mitigation : Optimize catalyst loading (e.g., 2–5 mol% Pd) and reduce reaction time .

Table 3 : Troubleshooting Side Reactions

| Side Reaction | Cause | Solution |

|---|---|---|

| Hydrolysis of -OCF₂H | Moisture or acidic conditions | Anhydrous DMF, neutral pH |

| Debromination | Excess Pd catalyst | Reduce Pd loading to 2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.